molecular formula C21H20N4O5S B2968553 N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1040649-53-3

N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2968553
CAS No.: 1040649-53-3
M. Wt: 440.47
InChI Key: GFDUIUGWBFTXEI-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline , has been elucidated. It provides insights into the arrangement of atoms, bond lengths, and angles within the molecule. Further studies are needed to determine the exact conformation of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide .

Scientific Research Applications

Synthesis and Reactivity

Research into structurally similar compounds emphasizes advancements in synthetic methodologies and the reactivity of certain functional groups. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis of furan-2-carboxamide derivatives and their electrophilic substitution reactions, highlighting the chemical versatility and potential for creating diverse molecules with varied biological activities (Aleksandrov & El’chaninov, 2017). Such methodologies could be applicable in the synthesis and functionalization of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide for various research purposes.

Pharmacological Modulation

The development of non-carboxylic anti-inflammatory compounds, as described by Robert et al. (1995), involves the synthesis of structurally related furan carboxamides, suggesting potential for pharmacological research and drug development. This underlines the compound's potential application in exploring new therapeutic agents (Robert et al., 1995).

Novel Therapeutic Agents

The synthesis of novel compounds with potential therapeutic applications, such as those described by Koza et al. (2013) in the context of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, suggests the relevance of such research in identifying and evaluating new drugs. These studies indicate the broad applicability of complex carboxamide derivatives in drug discovery and development (Koza et al., 2013).

Antimicrobial and Antitumor Activities

Research on compounds with similar structures has shown promising antimicrobial and antitumor activities, such as the synthesis and evaluation of benzo[d]thiazole-2-carboxamide derivatives by Zhang et al. (2017). This highlights the potential of this compound in contributing to the development of new agents with specific biological activities (Zhang et al., 2017).

Properties

IUPAC Name

N-[6-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-12-14-5-6-15-17(11-14)30-13-29-15)4-2-10-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,11H,2,4,10,12-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDUIUGWBFTXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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